molecular formula C16H16N2O2 B7501673 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone

Cat. No. B7501673
M. Wt: 268.31 g/mol
InChI Key: QHNZNQJAZMPSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone is a chemical compound that has gained considerable attention in scientific research. It is a heterocyclic compound that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, there are also some limitations to its use. For example, it can be difficult to synthesize in large quantities, and its effects may vary depending on the specific disease being studied.

Future Directions

There are many potential future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It may also have potential applications in the treatment of cancer and other inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone is a chemical compound that has gained considerable attention in scientific research. It has potential applications in the development of new drugs for the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone can be synthesized using various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative and an aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst and results in the formation of the desired compound.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-14(7-4-9-17-15)16(19)18-10-8-12-5-2-3-6-13(12)11-18/h2-7,9H,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNZNQJAZMPSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone

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